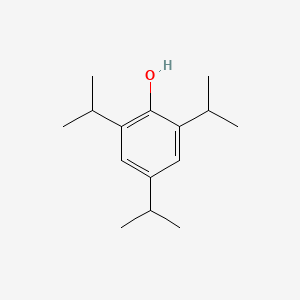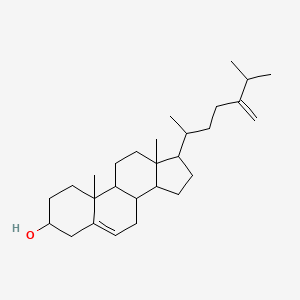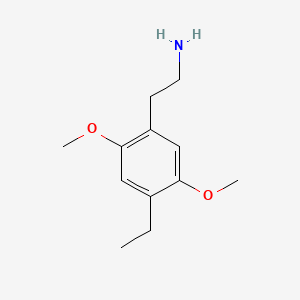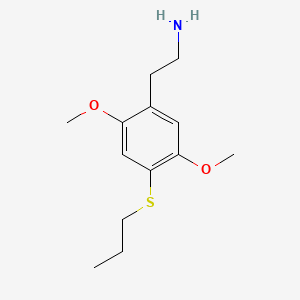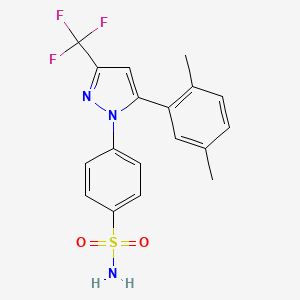
2-Hydroxypropiophenone
Descripción general
Descripción
2-Hydroxypropiophenone, also known as 2-(Propionyl)phenol, is an organic compound with the molecular formula C9H10O2. It is a type of hydroxy ketone, specifically an aromatic α-hydroxy ketone, which is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) on the same carbon atom. This compound is used as a building block in organic synthesis and has applications in various fields including pharmaceuticals and chemical research .
Mecanismo De Acción
Target of Action
The primary target of 2-Hydroxypropiophenone (2-HPP) is the enzyme benzoylformate decarboxylase (BFD) found in Pseudomonas putida . BFD is a highly active biocatalyst that plays a crucial role in the synthesis of 2-HPP .
Mode of Action
2-HPP interacts with its target, BFD, through a process known as enantioselective cross-coupling reaction . In this reaction, BFD catalyzes the conversion of benzaldehyde and acetaldehyde into 2-HPP . This interaction results in the production of 2-HPP, a valuable chiral building block for various pharmaceuticals and natural products .
Biochemical Pathways
The synthesis of 2-HPP involves the biochemical pathway of benzaldehyde and acetaldehyde conversion . This pathway is initiated by the BFD-catalyzed enantioselective cross-coupling reaction, leading to the formation of 2-HPP . The downstream effects of this pathway include the production of various pharmaceuticals and natural products .
Pharmacokinetics
The production of 2-hpp has been optimized under certain conditions, such as a specific biomass concentration, temperature, and ph . These factors can influence the bioavailability of 2-HPP .
Result of Action
The molecular and cellular effects of 2-HPP’s action primarily involve its role as a chiral building block in the synthesis of various pharmaceuticals and natural products . For instance, 2-HPP is an essential intermediate in the stereoselective synthesis of diols, such as 1-phenylpropane-1,2-diol (PPD), a versatile building block in the pharmaceutical industry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-HPP. For example, the production of 2-HPP has been optimized at a temperature of 30°C and a pH of 6.0 . Furthermore, the use of encapsulated whole cells of Pseudomonas putida in calcium alginate-polyvinyl alcohol-boric acid beads has been shown to enhance the production of 2-HPP under aerobic conditions .
Análisis Bioquímico
Biochemical Properties
2-Hydroxypropiophenone interacts with enzymes such as benzoylformate decarboxylase (BFD) in Pseudomonas putida . BFD, produced by induced P. putida resting cells, is a highly active biocatalyst that converts benzaldehyde and acetaldehyde into this compound through an enantioselective cross-coupling reaction .
Cellular Effects
In Pseudomonas putida, this compound synthesis is carried out by free and immobilized whole cells . The cells convert benzaldehyde and acetaldehyde into this compound, influencing cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves the BFD-catalyzed enantioselective cross-coupling reaction . This reaction converts benzaldehyde and acetaldehyde into this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound production has been observed over time . Under optimized biotransformation conditions, this compound production was successful in four consecutive cycles .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by BFD in Pseudomonas putida . This pathway converts benzaldehyde and acetaldehyde into this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxypropiophenone can be synthesized through several methods. One common method involves the reaction of benzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding α-hydroxy ketone.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. For example, the enantioselective synthesis of this compound can be achieved using whole cells of Pseudomonas putida, which catalyze the reaction between benzaldehyde and acetaldehyde .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxypropiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require acidic or basic catalysts, depending on the nature of the substituent.
Major Products:
Oxidation: Produces 2-hydroxyphenylpropanoic acid.
Reduction: Produces 2-hydroxypropylphenol.
Substitution: Produces various substituted phenols depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Hydroxypropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparación Con Compuestos Similares
2-Hydroxyacetophenone: Similar structure but with a methyl group instead of an ethyl group.
4-Hydroxypropiophenone: Hydroxyl group located at the para position relative to the ketone group.
2-Hydroxy-3-phenylpropiophenone: Additional phenyl group attached to the propionyl side chain.
Uniqueness: 2-Hydroxypropiophenone is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo enantioselective synthesis and its role as a versatile building block in organic synthesis further distinguish it from similar compounds .
Propiedades
IUPAC Name |
2-hydroxy-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVPRARCUSRDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871139 | |
| Record name | 1-Phenyl-2-hydroxy-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5650-40-8 | |
| Record name | 2-Hydroxy-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5650-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2-hydroxy-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Hydroxypropiophenone?
A1: this compound has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.
Q2: How can this compound be synthesized?
A2: Several synthetic routes exist, including:
- Claisen-Schmidt Condensation: This classic reaction involves the base-catalyzed condensation of this compound with various aromatic aldehydes. []
- Reaction of this compound Dimethyl Acetals with Sulfuryl Chloride: This method, utilizing an amide or a weak base, offers a one-step synthesis of Methyl 2-Arylpropanoates, which can be hydrolyzed to obtain this compound. [, ]
- Acyloin Formation by Benzoylformate Decarboxylase: This enzymatic approach utilizes benzoylformate decarboxylase from sources like Pseudomonas putida to condense benzoylformate and acetaldehyde, producing (S)-2-Hydroxypropiophenone. [, ]
Q3: Are there any spectroscopic data available for characterizing this compound?
A3: Yes, research papers report characterization using various spectroscopic techniques, including Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry (MS). [, , , , , , , , , , , ]
Q4: Can this compound act as a ligand in metal complexes?
A4: Yes, this compound can act as a bidentate ligand, coordinating to metal ions through its oxygen atoms. Numerous metal complexes incorporating this compound and its derivatives have been synthesized and characterized. [, , , , , , , , , , , , , , , , , , ]
Q5: How does the structure of this compound affect the magnetic properties of its metal complexes?
A5: Structural modifications, particularly the "twisting" or "puckering" of the (-Mn-N-O-)3 ring, significantly influence the magnetic exchange interactions within the complex. This "twisting" is evidenced by changes in Mn-N-O-Mn torsion angles. []
Q6: Are there any catalytic applications of this compound metal complexes?
A6: Yes, a Nickel(II) complex derived from a Schiff base ligand of this compound and 2,2′-Dimethylpropanediamine has shown catalytic activity in the oxidation of Styrene and α-Methylstyrene using tert-butyl hydroperoxide (TBHP). []
Q7: Can enzymes be immobilized using this compound derivatives?
A7: Yes, magnetic supports functionalized with both epoxy groups and a low density of Co2+-chelate groups, derived from this compound, enabled the purification and covalent immobilization of poly-His-tagged recombinant benzoylformate decarboxylase from Pseudomonas putida. []
Q8: How does the immobilization of benzoylformate decarboxylase affect its catalytic activity?
A8: The immobilized enzyme exhibited comparable catalytic activity to the free enzyme in benzoin condensation reactions. Additionally, the immobilized enzyme retained 96% of its initial activity after five reaction cycles, demonstrating good operational stability. []
Q9: What is the role of this compound in the context of benzoylformate decarboxylase?
A9: this compound is a product of the carboligation reaction catalyzed by benzoylformate decarboxylase, where benzaldehyde and acetaldehyde are condensed. [, , ]
Q10: Is the enzymatic synthesis of this compound enantioselective?
A10: Yes, benzoylformate decarboxylase from sources like Acinetobacter calcoaceticus and Pseudomonas putida catalyze the formation of enantiopure (S)-2-Hydroxypropiophenone. [, ]
Q11: Can this compound be further biotransformed?
A11: Yes, (S)-2-Hydroxypropiophenone can be reduced to optically active diols by enzymes like alcohol dehydrogenase and glycerol dehydrogenase. []
Q12: What factors influence the biotransformation of this compound by alcohol dehydrogenase and glycerol dehydrogenase?
A12: Factors such as enzyme source, reaction conditions, and coenzyme regeneration systems can impact the yield and enantiomeric excess of the diol products. [, ]
Q13: Has this compound been investigated for other applications?
A13: Derivatives of this compound have been explored for their potential skin protection effects, particularly as whitening agents. []
Q14: Are there any known decomposition pathways for this compound?
A14: Research indicates that this compound can decompose into various oxidized, rearranged, and condensed products, particularly under certain conditions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

